molecular formula C11H11N3O4S B11776689 4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole

4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B11776689
M. Wt: 281.29 g/mol
InChI Key: QKTNWWFCLNPQEH-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of an ethylsulfonyl group and a nitrophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can enhance the compound’s solubility and reactivity. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl derivatives: Compounds such as 4-nitrophenyl acetate and 4-nitrophenyl chloroformate share structural similarities.

    Tetrazoles: Compounds like 5-methylsulfonyl-2-(4-nitrophenyl)tetrazole exhibit similar functional groups.

Uniqueness

4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is unique due to the combination of the ethylsulfonyl and nitrophenyl groups on the pyrazole ring

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

4-ethylsulfonyl-5-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11N3O4S/c1-2-19(17,18)10-7-12-13-11(10)8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H,12,13)

InChI Key

QKTNWWFCLNPQEH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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